6-Nitropiperonyl alcohol

Catalog No.
S1516015
CAS No.
15341-08-9
M.F
C8H7NO5
M. Wt
197.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Nitropiperonyl alcohol

CAS Number

15341-08-9

Product Name

6-Nitropiperonyl alcohol

IUPAC Name

(6-nitro-1,3-benzodioxol-5-yl)methanol

Molecular Formula

C8H7NO5

Molecular Weight

197.14 g/mol

InChI

InChI=1S/C8H7NO5/c10-3-5-1-7-8(14-4-13-7)2-6(5)9(11)12/h1-2,10H,3-4H2

InChI Key

XSKQKDTZQNFCCB-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C(=C2)CO)[N+](=O)[O-]

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)CO)[N+](=O)[O-]

Organic Chemical Synthesis Intermediate

-Nitropiperonyl alcohol is primarily used as an intermediate in the synthesis of other organic compounds. Its unique chemical structure allows it to participate in various reactions, making it valuable for creating more complex molecules. Here are some specific examples:

  • Synthesis of pharmaceuticals: 6-Nitropiperonyl alcohol can be used as a starting material for the synthesis of various drugs, including anticonvulsants and anti-inflammatories. However, specific examples and details of these applications are limited due to the often confidential nature of pharmaceutical development.
  • Synthesis of dyes and pigments: The nitro group and the methylenedioxy group in 6-nitropiperonyl alcohol can be chemically modified to create various colored compounds. These modified compounds can then be used as dyes or pigments in different applications. Source: US Patent 4,746,505

Biochemical for Proteomics Research

Proteomics is the study of proteins, including their structure, function, and interactions. 6-Nitropiperonyl alcohol can be used in proteomic research as a cross-linking agent. Cross-linking agents bind to specific amino acids in proteins, forming covalent bonds that link them together. This allows researchers to study the interactions between different proteins and identify protein complexes within cells. Source: "Chemical cross-linking and mass spectrometry for mapping protein interactions" - Nature Methods:

6-Nitropiperonyl alcohol is an organic compound with the molecular formula C8_8H7_7N O5_5 and a CAS number of 15341-08-9. It features a nitro group attached to a piperonyl alcohol structure, which is derived from piperonal. This compound is characterized by its distinctive chemical structure that includes a methylenedioxy group, contributing to its unique properties and reactivity. The compound is often utilized in various biochemical applications, particularly in proteomics and organic synthesis.

  • Safety Data Sheet (SDS): An SDS for 6-Nitropiperonyl alcohol indicates potential hazards, including mild irritation upon contact with skin and eyes.
  • Specific Data: Detailed data on toxicity, flammability, and reactivity is not readily available in scientific literature.
Typical of alcohols and nitro compounds. Notable reactions include:

  • Nitration: The compound can be synthesized through the nitration of 3,4-methylenedioxybenzyl ethanol, where the introduction of a nitro group enhances its reactivity .
  • Esterification: It can react with acids to form esters, which are important in various applications.
  • Reduction Reactions: The nitro group can be reduced to an amine under specific conditions, allowing for further functionalization.

Research indicates that 6-nitropiperonyl alcohol exhibits biological activity relevant to proteomics. It serves as a biochemical reagent, facilitating studies on protein structures and interactions. The compound's unique structure may influence its interaction with biological systems, although detailed studies on its pharmacological properties remain limited.

The primary synthesis method for 6-nitropiperonyl alcohol involves:

  • Nitration of 3,4-Methylenedioxybenzyl Ethanol:
    • This reaction typically uses a nitrating agent such as nitric acid mixed with sulfuric acid.
    • The process involves careful control of temperature and reaction time to ensure selective nitration at the desired position on the aromatic ring .
  • Purification:
    • Post-synthesis, the product is usually purified through recrystallization or chromatography to achieve the desired purity for research applications.

6-Nitropiperonyl alcohol finds applications in various fields:

  • Organic Synthesis: It acts as an intermediate in the synthesis of other organic compounds.
  • Proteomics Research: Utilized as a biochemical reagent, it aids in studying protein interactions and structures .
  • Pharmaceutical Development: Its derivatives may be explored for potential therapeutic effects due to its unique chemical properties.

Several compounds share structural similarities with 6-nitropiperonyl alcohol. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
PiperonalContains methylenedioxyLacks nitro group; primarily used in fragrances
3-NitropiperonalNitro group presentDifferent substitution pattern affecting reactivity
4-NitrophenolNitro group presentSimpler structure; used extensively as a reagent
2,3-Dihydroxy-1-nitrobenzeneHydroxyl groups presentDifferent functional groups leading to varied uses

Uniqueness of 6-Nitropiperonyl Alcohol:
6-Nitropiperonyl alcohol's combination of both nitro and methylenedioxy functionalities distinguishes it from other similar compounds, enhancing its reactivity and applicability in biochemical contexts. Its specific use in proteomics further emphasizes its unique role compared to structurally related compounds.

XLogP3

0.7

Wikipedia

(5-Nitro-2H-1,3-benzodioxol-4-yl)methanol
(6-nitro-1,3-benzodioxol-5-yl)methanol

Dates

Modify: 2023-08-15

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